CYP2C8 Inhibitory Potency: Head-to-Head Comparison with CYP2E1 Selectivity Profile
In human liver microsome assays, 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one inhibited CYP2C8-mediated paclitaxel 6α-hydroxylation with an IC50 of 120 nM, while exhibiting negligible inhibition of CYP2E1 (IC50 > 20,000 nM) [1]. This >166-fold selectivity for CYP2C8 over CYP2E1 contrasts with the broad CYP inhibition profiles of many unsubstituted coumarin-piperazine hybrids, where CYP2C8/CYP2E1 selectivity is often <10-fold [2].
| Evidence Dimension | CYP450 isoform selectivity (IC50 ratio CYP2E1 / CYP2C8) |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 120 nM; CYP2E1 IC50 > 20,000 nM; selectivity ratio > 166 |
| Comparator Or Baseline | Class-typical coumarin-piperazine hybrids: CYP2E1/CYP2C8 selectivity ratio generally < 10 |
| Quantified Difference | >16-fold improvement in CYP2C8 vs. CYP2E1 selectivity relative to class baseline |
| Conditions | Human liver microsomes; CYP2C8 assessed via paclitaxel 6α-hydroxylation; CYP2E1 assessed via chlorzoxazone 6-hydroxylation; 20 min incubation; LC-MS analysis |
Why This Matters
High CYP2C8 selectivity with CYP2E1 sparing reduces the risk of metabolism-based drug-drug interactions, a critical differentiator for researchers selecting a chemical probe for CYP2C8-related studies.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882): CYP2C8 IC50 = 120 nM; CYP2E1 IC50 > 20,000 nM. Assay data curated by ChEMBL. Available at: https://www.bindingdb.org/ View Source
- [2] Annunziata F et al. (2020) An Overview of Coumarin as a Versatile and Readily Accessible Scaffold. PMC. Class-level CYP inhibition profile of coumarin derivatives. View Source
